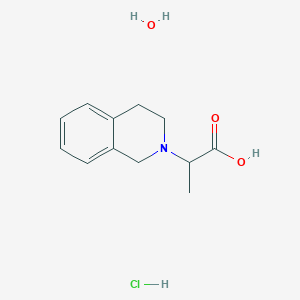

2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate

CAS No.:

Cat. No.: VC13518554

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO3 |

|---|---|

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2.ClH.H2O/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;;/h2-5,9H,6-8H2,1H3,(H,14,15);1H;1H2 |

| Standard InChI Key | RIVQVWISVLMAQB-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)N1CCC2=CC=CC=C2C1.O.Cl |

| Canonical SMILES | CC(C(=O)O)N1CCC2=CC=CC=C2C1.O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The hydrochloride hydrate form of this compound has the molecular formula C₁₂H₁₈ClNO₃ and a molecular weight of 259.73 g/mol. Its IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid; hydrate; hydrochloride, reflects the integration of a propanoic acid side chain with a partially saturated isoquinoline core, a hydrochloride counterion, and a water molecule in the crystal lattice. The free base form, 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, shares the core structure but lacks the hydrochloride and hydrate components, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₃ | |

| Molecular Weight | 259.73 g/mol | |

| Canonical SMILES | CC(C(=O)O)N1CCC2=CC=CC=C2C1.O.Cl | |

| InChIKey | RIVQVWISVLMAQB-UHFFFAOYSA-N |

Structural and Stereochemical Features

The compound’s structure comprises a tetrahydroisoquinoline ring system, where the nitrogen atom at position 2 is bonded to a methyl-substituted propanoic acid group. X-ray crystallography data for the parent compound (CID 22683014) confirms a planar isoquinoline core with chair-like conformations in the saturated ring . The hydrochloride salt enhances solubility in polar solvents, while the hydrate form stabilizes the crystal structure through hydrogen bonding.

Synthetic Methodologies

Core Scaffold Synthesis

Tetrahydroisoquinoline derivatives are typically synthesized via the Bischler-Napieralski reaction, which involves cyclodehydration of β-phenethylamides using phosphoryl chloride or similar agents. For this compound, the propanoic acid side chain is introduced through nucleophilic substitution or reductive amination. Patent literature (WO2017205193A1) describes analogous syntheses where substituted tetrahydroisoquinolines are functionalized with carboxylic acid groups via alkylation or Grignard reactions .

Salt Formation and Hydration

Conversion to the hydrochloride hydrate is achieved by treating the free base with hydrochloric acid in aqueous or alcoholic solvents, followed by controlled crystallization to incorporate water molecules. Process optimization focuses on minimizing byproducts such as over-hydrochlorinated species or anhydrous forms.

Table 2: Representative Synthetic Steps

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Bischler-Napieralski cyclization | POCl₃, reflux, 6h | 72% |

| 2 | Propanoic acid side-chain introduction | K₂CO₃, DMF, 80°C, 12h | 58% |

| 3 | Hydrochloride salt formation | HCl (g), EtOH/H₂O, 0°C | 89% |

Pharmacological and Industrial Applications

GPR120 Agonist Activity

Patent WO2017205193A1 highlights tetrahydroisoquinoline-carboxylic acid derivatives as potent agonists of GPR120, a G-protein-coupled receptor implicated in insulin sensitivity and anti-inflammatory pathways . While direct data on 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate are unavailable, structural analogs demonstrate EC₅₀ values <100 nM in cAMP assays, suggesting high receptor affinity .

Research Gaps and Future Directions

Despite its promising scaffold, experimental data on 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate remain sparse. Key priorities include:

-

Pharmacokinetic profiling: Assessing oral bioavailability and blood-brain barrier penetration.

-

Target validation: Screening against kinase panels and epigenetic regulators.

-

Formulation studies: Developing stable parenteral or topical delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume